molecular formula C18H15F3N2O3S B11590407 Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 354793-25-2

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11590407
CAS No.: 354793-25-2
M. Wt: 396.4 g/mol
InChI Key: LGNBTVFAKSIGIZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives. Similar compounds include:

    Clopidogrel: A well-known antiplatelet agent.

    Prasugrel: Another antiplatelet drug with a similar core structure.

    Ticlopidine: An older antiplatelet medication.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

354793-25-2

Molecular Formula

C18H15F3N2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3

InChI Key

LGNBTVFAKSIGIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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